molecular formula C31H37NO7S B11085929 5-Methoxy-2-(6'-methoxy-1',3',4',9A'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4A'(2'H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate

5-Methoxy-2-(6'-methoxy-1',3',4',9A'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4A'(2'H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate

Cat. No.: B11085929
M. Wt: 567.7 g/mol
InChI Key: BDMDJOKHUCPXCX-UHFFFAOYSA-N
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Description

5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve the use of cyclohexanone derivatives and xanthene intermediates, followed by sulfonation and methoxylation reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, desulfonated derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and sulfonate derivatives, such as:

Uniqueness

The uniqueness of 5-Methoxy-2-(6’-methoxy-1’,3’,4’,9A’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4A’(2’H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C31H37NO7S

Molecular Weight

567.7 g/mol

IUPAC Name

[5-methoxy-2-(6-methoxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)phenyl] 3,5-dimethyl-1,2-oxazole-4-sulfonate

InChI

InChI=1S/C31H37NO7S/c1-20-29(21(2)38-32-20)40(33,34)39-27-19-23(36-4)12-14-25(27)31-17-9-6-10-28(31)30(15-7-5-8-16-30)24-13-11-22(35-3)18-26(24)37-31/h11-14,18-19,28H,5-10,15-17H2,1-4H3

InChI Key

BDMDJOKHUCPXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)OC2=C(C=CC(=C2)OC)C34CCCCC3C5(CCCCC5)C6=C(O4)C=C(C=C6)OC

Origin of Product

United States

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